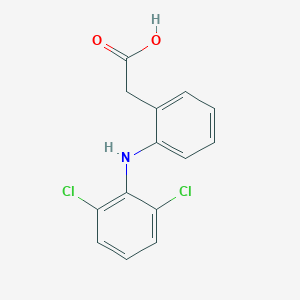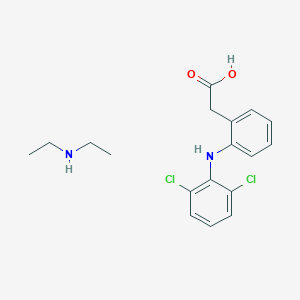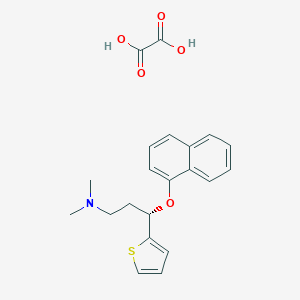
デキスメデトミジン塩酸塩
概要
説明
デキスメデトミジン塩酸塩は、主に鎮静作用と鎮痛作用のために使用される、高選択的なアルファ-2アドレナリン受容体作動薬です。 これは、人工呼吸器管理を受けている患者の鎮静や、手術中に鎮静状態を維持するために、集中治療室で一般的に投与されます 。 この化合物は、有意な呼吸抑制を引き起こすことなく鎮静を提供できることが知られており、さまざまな医療現場で貴重な薬剤となっています .
科学的研究の応用
Dexmedetomidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-2 adrenergic receptor agonists.
Biology: The compound is used in research to understand its effects on cellular signaling pathways and receptor interactions.
Medicine: Dexmedetomidine hydrochloride is extensively studied for its sedative, analgesic, and neuroprotective properties. .
作用機序
デキスメデトミジン塩酸塩は、中枢神経系でアルファ-2アドレナリン受容体を活性化することにより効果を発揮します。この活性化は、ノルエピネフリンの放出を阻害し、鎮静作用と鎮痛作用をもたらします。 この化合物は、主に覚醒と痛みの知覚の調節に重要な役割を果たす、脳幹の青斑核を標的としています 。 さらに、デキスメデトミジン塩酸塩は、アポトーシスと酸化ストレスの阻害など、さまざまな分子経路を介して、抗炎症作用と神経保護作用を示します .
生化学分析
Biochemical Properties
Dexmedetomidine hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor found in the central and peripheral nervous system . The interaction between dexmedetomidine hydrochloride and these receptors leads to a decrease in neurotransmitter release, thereby exerting its sedative, anxiolytic, sympatholytic, and analgesic-sparing effects .
Cellular Effects
Dexmedetomidine hydrochloride has been shown to have protective effects on multiple organs due to its anti-inflammatory and anti-apoptotic properties . It can reduce the release of glutamate, a major excitatory neurotransmitter, and increase the production of brain-derived growth factor (BDNF) in astrocytes to protect against glutamate neurotoxicity .
Molecular Mechanism
Dexmedetomidine hydrochloride exerts its effects at the molecular level through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative .
Temporal Effects in Laboratory Settings
Dexmedetomidine hydrochloride is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine hydrochloride pharmacokinetics has been described, especially in the intensive care unit population .
Dosage Effects in Animal Models
In animal models, the effects of dexmedetomidine hydrochloride vary with different dosages . For instance, a dose of 5 mcg/kg administered intravenously produces moderate to profound sedation lasting up to 30 minutes . Increasing the intravenous dose of dexmedetomidine hydrochloride from 10 to 20 mcg/kg increases the duration but not the intensity of sedation .
Metabolic Pathways
Dexmedetomidine hydrochloride is mainly metabolized in the liver into inactive metabolites by glucuronidation and hydroxylation . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine hydrochloride pharmacokinetics .
Transport and Distribution
Dexmedetomidine hydrochloride is rapidly distributed throughout the body . It readily crosses the blood-brain and placenta barriers .
Subcellular Localization
The exact subcellular localization of dexmedetomidine hydrochloride is not clearly defined. It is known to exert its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus , suggesting that it may localize to these areas within neurons.
準備方法
合成経路と反応条件: デキスメデトミジン塩酸塩の合成は、通常、以下の手順を伴います。
グリニャール試薬の調製: 2,3-ジメチルフェニルマグネシウムブロミドは、2,3-ジメチルブロモベンゼンとマグネシウムをテトラヒドロフラン中で反応させることにより調製されます。
中間体の生成: 次に、グリニャール試薬を4-(アシルオキシメチル)イミダゾールと反応させ、中間体を生成します。
水素化: 中間体は、塩酸の存在下で水素化を受け、メデトミジンを生成します。
工業生産方法: デキスメデトミジン塩酸塩の工業生産は、同様の合成経路を含みますが、大規模生産に最適化されています。 このプロセスには、キラル触媒と効率的な精製技術の使用が含まれ、高収率と高純度が保証されます .
化学反応の分析
反応の種類: デキスメデトミジン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな代謝産物を生成する可能性があります。
還元: 還元反応は、特に水素化工程において、その合成に使用されます。
一般的な試薬と条件:
酸化: 二クロム酸カリウムは、酸化剤として一般的に使用されます。
還元: 触媒の存在下で水素ガスが還元に使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、メデトミジンとその誘導体があり、さらに分離されてデキスメデトミジンが得られます .
4. 科学研究への応用
デキスメデトミジン塩酸塩は、幅広い科学研究への応用があります。
類似化合物との比較
デキスメデトミジン塩酸塩は、クロニジンやメデトミジンなどの他のアルファ-2アドレナリン受容体作動薬と比較されることがよくあります。
類似化合物:
独自性: デキスメデトミジン塩酸塩は、アルファ-2アドレナリン受容体に対する高い選択性と、有意な呼吸抑制なしに鎮静を提供できるという能力により、他に類を見ないものです。 これは、特に集中治療の現場や手術中に貴重なものとなっています .
特性
IUPAC Name |
5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873215 | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145108-58-3 | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145108-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexmedetomidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145108583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexmedetomidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXMEDETOMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1018WH7F9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)

![Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate](/img/structure/B195791.png)










